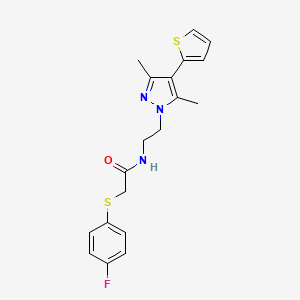

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide

Description

N-(2-(3,5-Dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a heterocyclic compound featuring a pyrazole core substituted with thiophene and a thioacetamide-linked 4-fluorophenyl group. Key structural elements include:

- Pyrazole ring: The 3,5-dimethyl substitution enhances steric stability, while the 4-thiophen-2-yl group introduces aromatic diversity .

- Thioacetamide bridge: The sulfur atom in the acetamide moiety may influence electronic properties and intermolecular interactions, such as hydrogen bonding .

However, specific biological data remain unreported in the provided evidence.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3OS2/c1-13-19(17-4-3-11-25-17)14(2)23(22-13)10-9-21-18(24)12-26-16-7-5-15(20)6-8-16/h3-8,11H,9-10,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYYVXZZGOJXSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)CSC2=CC=C(C=C2)F)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges : Low yields in azide-functionalized analogues () underscore the need for optimized routes for the target compound .

- Biological Potential: Fluorophenyl and thioacetamide motifs are common in kinase inhibitors (e.g., ), suggesting unexplored therapeutic avenues for the target molecule .

Q & A

Q. Table 1: Example Optimization Parameters

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 25–80°C | 60°C | +22% |

| Solvent | DMF, THF, MeCN | DMF | +15% |

| Catalyst Loading | 1–5 mol% | 3 mol% | +12% |

Advanced: How do hydrogen bonding patterns in the crystal structure influence stability and reactivity?

Answer:

- Graph set analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Etter’s formalism to predict solubility and thermal stability .

- Stability correlation : Strong intramolecular H-bonds (e.g., N–H···O=C) reduce hygroscopicity, while intermolecular bonds enhance melting points .

- Reactivity : H-bond networks in the solid state may sterically hinder nucleophilic attack on the thioacetamide group .

Basic: What reaction conditions are critical to minimize side products during acetylation?

Answer:

- Low temperature : 0–5°C to control exothermic reactions.

- Anhydrous solvents : Use freshly distilled THF or DMF to prevent hydrolysis.

- Stoichiometry : 1.2–1.5 equivalents of acetylating agent to ensure complete reaction .

Advanced: What methodologies elucidate interactions with biological targets (e.g., enzymes)?

Answer:

- SPR/Biacore : Quantify binding kinetics (kₐ, kd) to targets like cyclooxygenase-2 .

- Molecular docking : Use AutoDock Vina to simulate binding poses, prioritizing hydrophobic interactions with the thiophenyl and fluorophenyl groups .

- Enzymatic assays : Measure IC₅₀ in vitro (e.g., inhibition of TNF-α production in macrophages) .

Basic: How is purity assessed, and what thresholds are acceptable?

Answer:

- HPLC : ≥95% purity with a symmetrical peak (asymmetry factor < 1.2).

- Elemental analysis : C, H, N within ±0.4% of theoretical values.

- TLC : Single spot under UV (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.